

Solubility Profile of 5-Methoxy-1H-indol-7-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-1H-indol-7-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for **5-Methoxy-1H-indol-7-amine**. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative solubility characteristics, established methodologies for solubility determination, and strategies for solubilizing related indole compounds. This information is intended to guide researchers in handling this compound and in designing and executing relevant experiments.

Physicochemical Properties

5-Methoxy-1H-indol-7-amine is a derivative of indole, a core structure in many biologically active compounds. Its chemical structure, featuring both a methoxy and an amine group on the indole ring, suggests a molecule with moderate polarity. The melting point of 7-Amino-5-methoxyindole has been reported to be in the range of 120-122 °C[1]. Understanding the physicochemical properties is a crucial first step in addressing solubility challenges.

Qualitative Solubility Summary

While specific quantitative solubility data (e.g., in mg/mL or molarity) for **5-Methoxy-1H-indol-7-amine** in a range of solvents is not readily available in published literature, information on closely related compounds provides valuable insights. For instance, 5-Methoxy-7-methyl-1H-indole is described as slightly soluble in water[2]. The parent compound, 5-Methoxyindole, is reported to be soluble in organic solvents like methanol, chloroform, and dimethyl sulfoxide

(DMSO) but has very low intrinsic solubility in water[3]. Based on these analogs, a similar solubility profile can be anticipated for **5-Methoxy-1H-indol-7-amine**.

Table 1: Qualitative Solubility of **5-Methoxy-1H-indol-7-amine** and Related Compounds

Solvent	5-Methoxy-1H-indol-7-amine (Predicted)	5-Methoxyindole (Reported)	5-Methoxy-7-methyl-1H-indole (Reported)
Water	Sparingly to Slightly Soluble	Insoluble / Sparingly soluble[4]	Slightly soluble[2]
Dimethyl Sulfoxide (DMSO)	Soluble	Soluble[3]	Data not available
Methanol	Soluble	Soluble[3]	Data not available
Ethanol	Likely Soluble	Data not available	Data not available
Chloroform	Likely Soluble	Soluble[3]	Data not available
Acetone	Likely Soluble	Data not available	Data not available

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a general workflow for determining the thermodynamic solubility of a compound like **5-Methoxy-1H-indol-7-amine**.

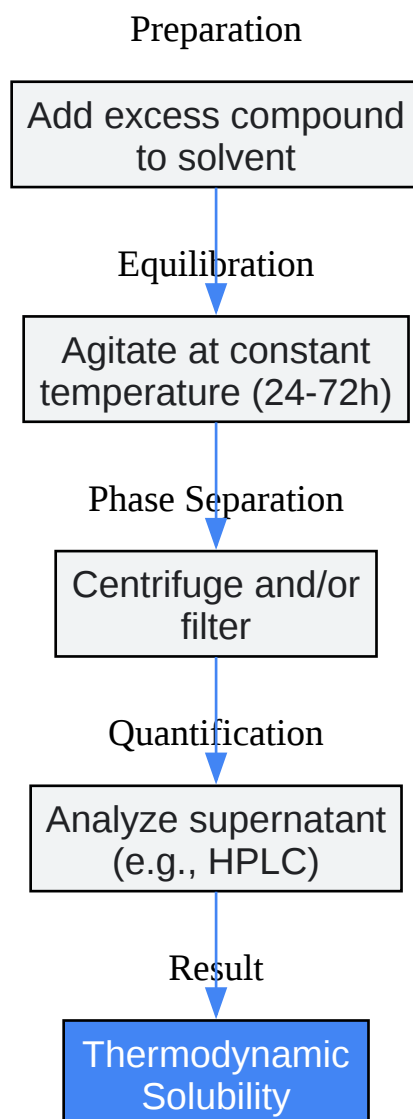
Equilibrium (Shake-Flask) Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol:

- Preparation: Add an excess amount of **5-Methoxy-1H-indol-7-amine** to a known volume of the desired solvent in a sealed vial.

- **Equilibration:** Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
- **Phase Separation:** Separate the solid phase from the solution by centrifugation and/or filtration.
- **Quantification:** Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.



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Caption: Workflow for Thermodynamic Solubility Determination.

Strategies for Enhancing Solubility

For compounds with low aqueous solubility, such as **5-Methoxy-1H-indol-7-amine**, various formulation strategies can be employed to enhance their dissolution.

Co-solvency

The use of water-miscible organic co-solvents is a common approach. For the related compound 5-Methoxyindole, a multi-component solvent system has been shown to be effective.

Example Protocol for a 2.5 mg/mL Solution of 5-Methoxyindole:

- Prepare a concentrated stock solution of the compound in DMSO.
- Create a vehicle solution consisting of a mixture of co-solvents and surfactants. A common formulation is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Add the stock solution to the vehicle to achieve the desired final concentration.
- Gentle heating and sonication can be used to aid dissolution if precipitation occurs^[4].

Conceptual Signaling Pathway

Indole-containing compounds often interact with various biological targets. Methoxy-activated indoles, in particular, have shown a range of biological activities, including anti-inflammatory and anti-cancer properties^[4]. The structural similarity of many indole derivatives to serotonin suggests potential interactions with serotonin receptors.

The following diagram illustrates a simplified, conceptual signaling pathway that could be relevant for a compound like **5-Methoxy-1H-indol-7-amine**, assuming it acts as a ligand for a G-protein coupled receptor (GPCR), such as a serotonin receptor.



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Caption: Conceptual GPCR Signaling Pathway.

Conclusion

While quantitative solubility data for **5-Methoxy-1H-indol-7-amine** remains to be fully characterized in the public domain, this guide provides a framework for researchers working with this compound. The qualitative solubility profile, inferred from related structures, suggests poor aqueous solubility but good solubility in common organic solvents. For quantitative analysis, the shake-flask method is recommended. In cases where enhanced aqueous solubility is required for experimental assays, the use of co-solvents and other formulation strategies should be explored. The provided conceptual diagrams offer a starting point for understanding the experimental workflows and potential biological interactions of this and similar indole derivatives.

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